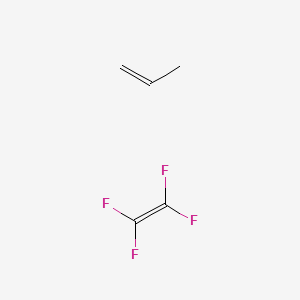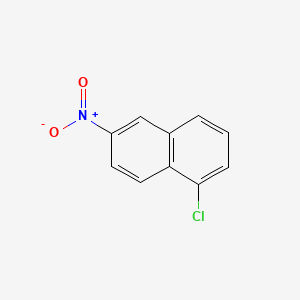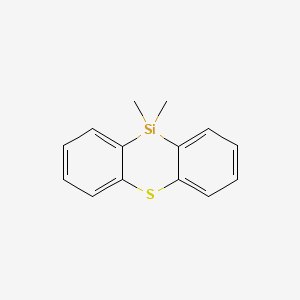
Quinoline, 2-(2-phenylhydrazino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(2-phenylhydrazino)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(2-phenylhydrazino)quinoline, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions, catalyzed by zirconocene amino acid complex Cp2Zr(η1-C9H10NO2)2 and mediated by iodine . Another method includes the use of α,β-unsaturated aldehydes in the presence of catalytic systems .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as clay or ionic liquids . These methods aim to reduce environmental impact while maintaining high efficiency and yield.
化学反应分析
Types of Reactions
Quinoline, 2-(2-phenylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, potassium dodecatungstocobaltate trihydrate, and nanostructured TiO2 photocatalysts . Reaction conditions vary but often involve mild temperatures and environmentally benign solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines .
科学研究应用
Quinoline, 2-(2-phenylhydrazino)- has a wide range of scientific research applications:
作用机制
The mechanism of action of quinoline, 2-(2-phenylhydrazino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
相似化合物的比较
Similar Compounds
Similar compounds to quinoline, 2-(2-phenylhydrazino)- include other quinoline derivatives such as:
- 2-phenylquinoline
- 2-(2-hydroxyphenyl)quinoline
- 2-(2-aminophenyl)quinoline
Uniqueness
What sets quinoline, 2-(2-phenylhydrazino)- apart from these similar compounds is its unique hydrazino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets that are not possible with other quinoline derivatives .
属性
CAS 编号 |
613-63-8 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-phenyl-2-quinolin-2-ylhydrazine |
InChI |
InChI=1S/C15H13N3/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16-15/h1-11,17H,(H,16,18) |
InChI 键 |
SIVWJLOIWLNXEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


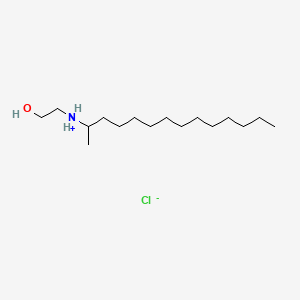
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
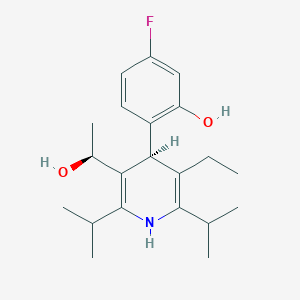
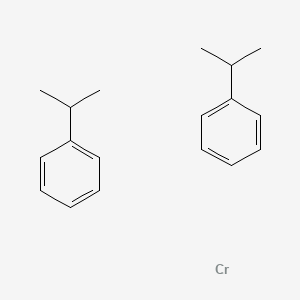
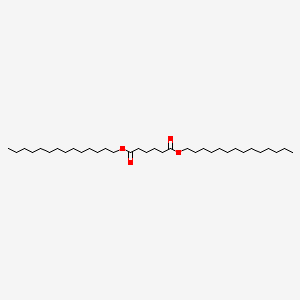
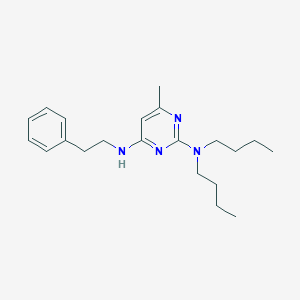
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
